molecular formula C11H10O2S B8405870 6-Acetoxy-2-methylbenzo[b]thiophene

6-Acetoxy-2-methylbenzo[b]thiophene

Cat. No. B8405870
M. Wt: 206.26 g/mol
InChI Key: DYFQHTIPBXYCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06869962B2

Procedure details

This material was prepared from 6-hydroxy-2-methylbenzofuran (654 mg, 4.41 mmole) by treatment with acetyl chloride (0.41 ml, 5.74 mmole) and triethylamine (0.74 ml, 5.30 mmole) in a manner as previously described for 8b to give the desired product as an oil (850 mg, ˜quant). 1H NMR (CDCl3) δ7.41 (1H, d, J=8.3 Hz), 7.13 (1H, s), 6.88 (1H, dd, J=8.3, 1.9 Hz), 6.32 (1H, s), 2.42 (3H, s), 2.30 (3H, s).
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[C:7]([CH3:9])[O:8][C:4]=2[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13].C(N(CC)CC)C.C(OC1C=CC2C=C(C)SC=2C=1)(=O)C>>[C:12]([O:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[C:7]([CH3:9])[O:8][C:4]=2[CH:3]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
654 mg
Type
reactant
Smiles
OC1=CC2=C(C=C(O2)C)C=C1
Name
Quantity
0.41 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.74 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=CC2=C(SC(=C2)C)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=C(C=C(O2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.